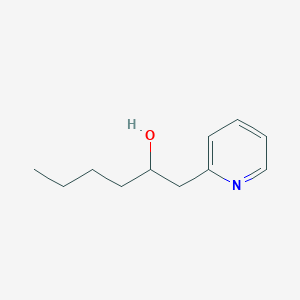
1-(Pyridin-2-yl)hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Pyridin-2-yl)hexan-2-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature. A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 . This indicates the presence of a pyridin-2-yl group attached to a hexan-2-ol moiety.Chemical Reactions Analysis
Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
A notable application of pyridinyl derivatives is in chemosensing, particularly for the detection of metal ions. One study discusses the development of a ratiometric and selective fluorescent sensor for Zn^2+ ions, leveraging a compound that exhibits "off-on-off" switch behavior and logic gate functionalities (Yapiao Li et al., 2012). This sensor demonstrates a significant fluorescence enhancement upon Zn^2+ binding, showcasing its potential for selective metal ion detection in various environmental and biological contexts.
Coordination Chemistry and Molecular Magnetism
Pyridinyl compounds serve as versatile ligands in coordination chemistry, forming complexes with significant implications in molecular magnetism. An example includes the synthesis of tetranuclear μ2/μ3-carbonato Dy(III) bis-pyrazolylpyridine clusters, which exhibit single molecule magnetism features (I. Gass et al., 2012). Such materials are of interest for their potential applications in quantum computing and information storage.
Materials Science and Catalysis
In materials science, pyridinyl derivatives are employed in the design of new materials with unique structural and functional properties. For instance, a study on the synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand reveals insights into the structural characteristics of metal-organic frameworks and their potential applications in catalysis and gas storage (Alexandre Massard et al., 2014).
Photocatalytic Activities
Furthermore, pyridinyl-containing compounds have been explored for their photocatalytic activities, especially in the context of sustainable energy solutions. A study involving 3d element complexes of pentadentate bipyridine-pyridine-based ligand scaffolds demonstrates their utility in photocatalytic water reduction, highlighting their potential role in hydrogen production from water using sunlight (C. Bachmann et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyridin-2-ylhexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBADNWEDTEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
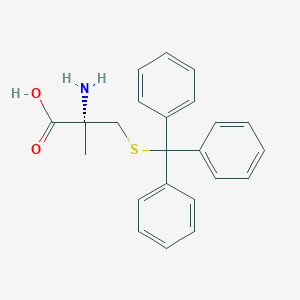
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
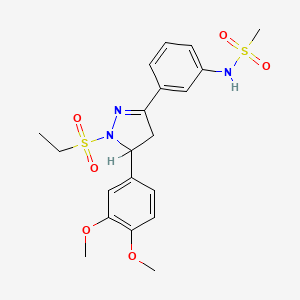
![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2877127.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)
![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)
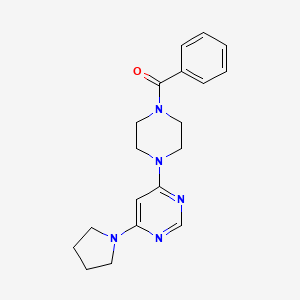
![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
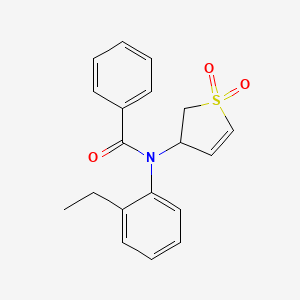
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2877138.png)

